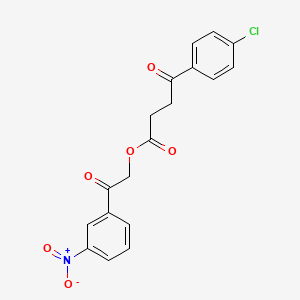
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBOC-Cl and belongs to the class of carbonyl compounds. In
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed to act as an acylating agent, which can react with various nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate have not been extensively studied. However, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate. These include:
1. Exploring its potential applications in drug discovery, particularly in the development of new antibiotics and antifungal agents.
2. Investigating its mechanism of action and identifying new nucleophiles that can react with it.
3. Developing new synthetic methods to improve its yield and purity.
4. Studying its potential applications in the development of new materials, including polymers and coatings.
5. Investigating its potential applications in the field of biotechnology, including protein modification and drug delivery.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and biotechnological applications.
Synthesis Methods
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate involves a two-step process. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(3-nitrophenyl)-2-oxoethyl acetoacetate. In the second step, 4-chlorobenzoyl chloride is reacted with 2-(3-nitrophenyl)-2-oxoethyl acetoacetate in the presence of a base to form 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and nucleosides. It has also been used in the synthesis of fluorescent dyes and as a reagent in organic synthesis.
properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO6/c19-14-6-4-12(5-7-14)16(21)8-9-18(23)26-11-17(22)13-2-1-3-15(10-13)20(24)25/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDZQOQGNRBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

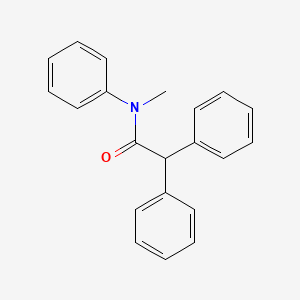

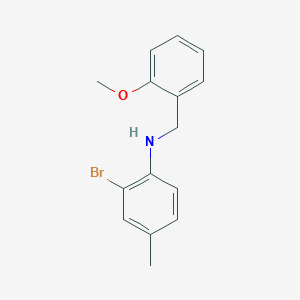
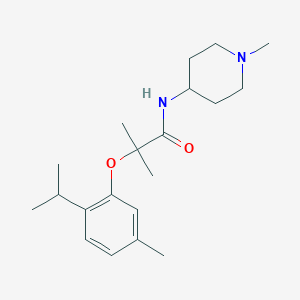
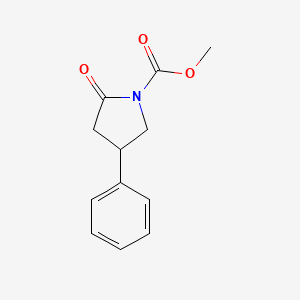
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)

![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)